

A Technical Guide to Isoleucyl-Glycine: Physicochemical Properties, Characterization, and Biological Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ile-Gly**

Cat. No.: **B3161093**

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the dipeptide isoleucyl-glycine (**Ile-Gly**), designed for researchers, scientists, and professionals in drug development. The document details the fundamental physicochemical properties, including molecular weight and chemical formula, and presents validated methodologies for its synthesis and structural characterization. By integrating principles of peptide chemistry with robust analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, this guide offers a self-validating framework for working with this dipeptide. Furthermore, it explores the biological significance of its constituent amino acids, providing a broader context for its potential applications in scientific research.

Core Physicochemical Properties of Isoleucyl-Glycine

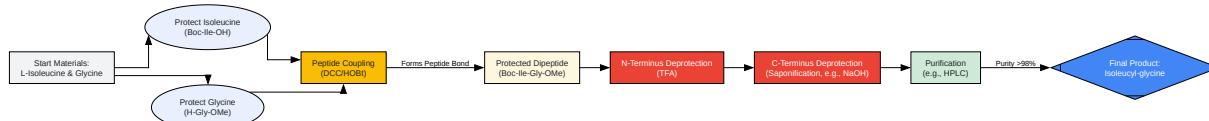
Isoleucyl-glycine is a dipeptide consisting of an isoleucine residue and a glycine residue joined by a peptide bond.^{[1][2]} As a product of protein catabolism or digestion, it represents a fundamental building block in biochemical pathways.^[2] Its precise characterization begins with a clear understanding of its core chemical and physical attributes, which are foundational for its synthesis, purification, and experimental use.

The key identifiers and properties of isoleucyl-glycine are summarized in the table below, compiled from authoritative chemical databases.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃	PubChem[3], Moldb[4]
Average Molecular Weight	188.22 g/mol	PubChem[3][5], Moldb[4]
Monoisotopic Molecular Weight	188.116092388 Da	PubChem[3], FooDB[1]
IUPAC Name	2-[(2-amino-3-methylpentanoyl)amino]acetic acid	PubChem[3]
Canonical SMILES	CCC(C)C(C(=O)NCC(=O)O)N	PubChem[3]
InChI Key	UCGDDTHMMVVVMV-UHFFFAOYSA-N	PubChem[3], FooDB[1]
Common Synonyms	Ile-Gly, IG dipeptide, Isoleucine-glycine dipeptide	PubChem[3], FooDB[1]
Classification	Dipeptide	FooDB[1], Human Metabolome Database[2]

Synthesis of Isoleucyl-Glycine: A Validated Workflow

The synthesis of a dipeptide like isoleucyl-glycine requires a strategic approach to ensure the correct sequence and prevent unwanted side reactions, such as the formation of homodimers. [6] This is achieved through the use of protecting groups for the reactive amino and carboxyl termini.[6] The following section outlines a standard solution-phase synthesis protocol, a robust and well-established method for producing dipeptides.


Principle of Synthesis

The synthesis involves three main stages:

- Protection: The N-terminus of isoleucine is protected (e.g., with a Boc group) and the C-terminus of glycine is protected (e.g., as a methyl ester) to prevent self-coupling and ensure

the desired peptide bond forms between the carboxyl group of isoleucine and the amino group of glycine.

- Coupling: The protected amino acids are coupled using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide (peptide) bond.
- Deprotection: The protecting groups are sequentially removed under specific conditions to yield the final, pure dipeptide.

[Click to download full resolution via product page](#)

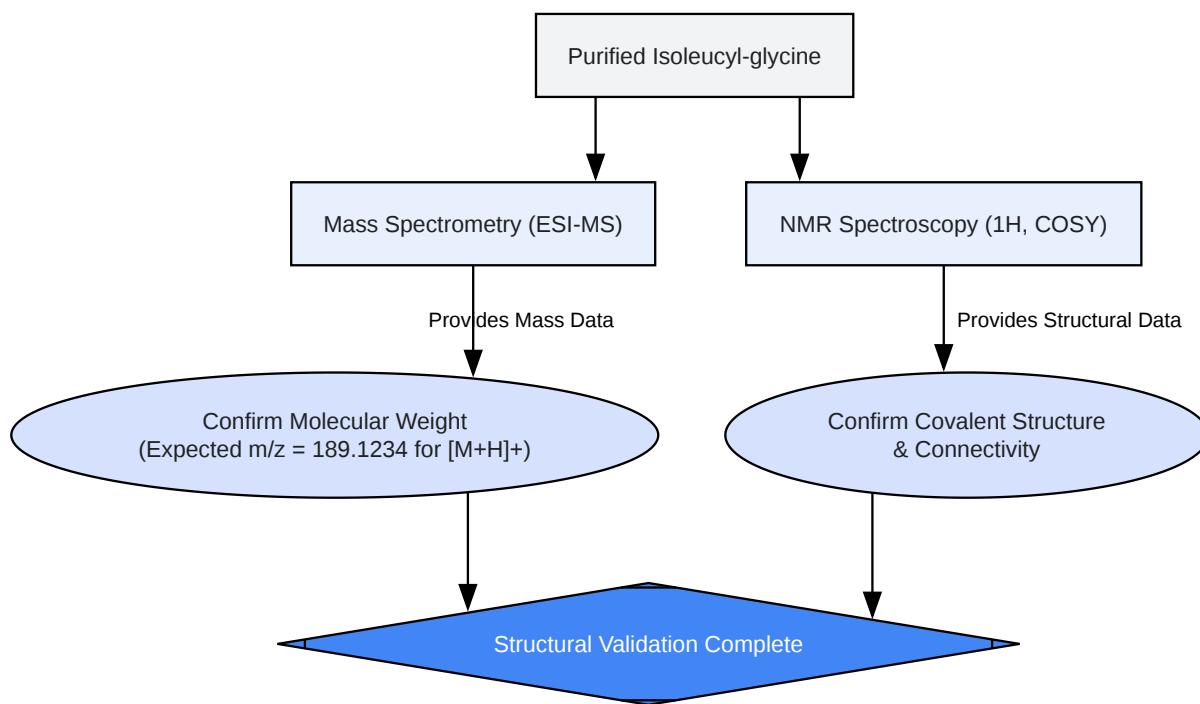
Caption: Solution-phase synthesis workflow for Isoleucyl-glycine.

Experimental Protocol: Solution-Phase Synthesis

Materials:

- N- α -Boc-L-isoleucine
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Hydroxybenzotriazole (HOEt)
- N,N-Dimethylformamide (DMF, anhydrous)
- Trifluoroacetic acid (TFA)

- Sodium hydroxide (NaOH)
- Ethyl acetate, Dichloromethane, Methanol


Procedure:

- Preparation of Glycine Methyl Ester: Dissolve H-Gly-OMe·HCl in DMF and neutralize with a base (e.g., N-methylmorpholine) to obtain the free amine.
- Coupling Reaction:
 - In a separate flask, dissolve N- α -Boc-L-isoleucine and HOBt in anhydrous DMF and cool to 0°C.
 - Add DCC to this solution and stir for 15 minutes.
 - Add the prepared glycine methyl ester solution dropwise to the activated isoleucine mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
- Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and coupling reagents. Dry the organic layer and concentrate under vacuum to obtain the protected dipeptide, Boc-Ile-Gly-OMe.
- C-Terminal Deprotection (Saponification): Dissolve the protected dipeptide in a mixture of methanol and water. Add 1M NaOH and monitor the reaction by TLC. Upon completion, neutralize the solution and extract the product.
- N-Terminal Deprotection: Dissolve the resulting Boc-Ile-Gly-OH in dichloromethane and add an excess of TFA. Stir at room temperature for 1-2 hours.
- Purification: Remove the solvent and TFA under vacuum. The crude isoleucyl-glycine product can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to achieve high purity.[\[7\]](#)

- Final Product: Lyophilize the pure HPLC fractions to obtain isoleucyl-glycine as a white powder.[7]

Structural Elucidation and Quality Control

Post-synthesis, it is imperative to validate the molecular structure and assess the purity of the dipeptide. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for complete characterization.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for structural validation of Isoleucyl-glycine.

Mass Spectrometry (MS) Analysis

Rationale: MS is the gold standard for confirming the molecular weight of a synthesized peptide.[8] High-resolution MS can verify the elemental composition by matching the measured mass to the theoretical monoisotopic mass with high precision.

Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the purified dipeptide (~0.1 mg/mL) in a suitable solvent system, typically 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.
- Instrumentation: Infuse the sample into an ESI-MS instrument.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Analysis:
 - Expected Ion: The primary ion observed should be the protonated molecule, $[M+H]^+$.
 - Theoretical m/z: For $C_8H_{16}N_2O_3$, the theoretical monoisotopic mass is 188.1161 Da. The expected m/z for $[M+H]^+$ is therefore 189.1234.[\[3\]](#)
 - Validation: A match between the observed m/z and the theoretical value (typically within 5 ppm for high-resolution instruments) confirms the identity and elemental composition of the dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While MS confirms mass, NMR spectroscopy validates the specific atomic connectivity and covalent structure.[\[9\]](#)[\[10\]](#) It provides unambiguous evidence that isoleucine and glycine are linked in the correct sequence. For a simple dipeptide, 1D 1H NMR and 2D COSY experiments are sufficient for full assignment.[\[11\]](#)

Protocol: 1H and COSY NMR

- Sample Preparation: Dissolve 5-10 mg of the lyophilized dipeptide in a deuterated solvent (e.g., D_2O or $DMSO-d_6$).
- Data Acquisition: Record a 1H NMR spectrum and a 2D 1H - 1H COSY spectrum on an NMR spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis:
 - 1H Spectrum: Identify distinct proton signals. Key resonances will include the α -protons of both the isoleucine and glycine residues, the CH_2 protons of the glycine backbone, and

the characteristic side-chain protons of isoleucine (γ -CH₂, β -CH, δ -CH₃, and γ' -CH₃).

- COSY Spectrum: Use the cross-peaks in the COSY spectrum to establish scalar coupling (J-coupling) between adjacent protons. This allows for the unambiguous assignment of the isoleucine side chain by "walking" through the spin system (e.g., connecting the α -H to the β -H, the β -H to the γ -CH₂ and γ' -CH₃ protons). This confirms the integrity of the isoleucine residue within the dipeptide structure.

Biological Significance and Research Applications

Isoleucyl-glycine is classified as a dipeptide, which are typically short-lived intermediates in protein metabolism.^{[2][12]} However, the biological activities of its constituent amino acids provide a strong rationale for investigating the dipeptide itself in various research contexts.

- Isoleucine's Role in Immunity: Isoleucine is an essential branched-chain amino acid critical for maintaining physiological functions, particularly immunity.^[13] It has been shown to improve the function of immune organs and cells and can induce the expression of host defense peptides like β -defensins, which regulate both innate and adaptive immunity.^[13]
- Glycine's Multifunctional Roles: Glycine is a conditionally essential amino acid with diverse and significant biological functions.^[14]
 - Metabolic Regulation: It is a key component in the biosynthesis of glutathione, creatine, and nucleic acids.^[14]
 - Anti-oxidative and Cytoprotective Effects: Glycine plays an important role in anti-oxidative reactions and has been shown to protect cells and tissues from various forms of injury and necrotic cell death.^{[14][15]}
 - Health and Longevity: Studies have demonstrated that glycine supplementation can improve mitochondrial function in aged mice and extend their lifespan, suggesting a role in mitigating age-related decline.^{[16][17]}

The combination of these two amino acids into a single molecule presents an interesting subject for research in nutrition, immunology, and metabolic disorders. The dipeptide could be investigated as a novel nutritional supplement or a therapeutic agent that leverages the combined benefits of both isoleucine and glycine.

Conclusion

Isoleucyl-glycine is a well-defined dipeptide with a molecular formula of C₈H₁₆N₂O₃ and an average molecular weight of 188.22 g/mol .[3][4] Its synthesis can be reliably achieved through established solution-phase peptide chemistry, and its identity and purity can be rigorously confirmed using a combination of mass spectrometry and NMR spectroscopy. Grounded in the significant biological roles of its constituent amino acids, isoleucyl-glycine stands as a molecule of interest for further investigation in the fields of biochemistry, pharmacology, and nutritional science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound Isoleucyl-Glycine (FDB111936) - FooDB [foodb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. Isoleucylglycine | C8H16N2O3 | CID 342532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 868-28-0 | L-Isoleucylglycine - Moldb [moldb.com]
- 5. glycyl-L-isoleucine | C8H16N2O3 | CID 88079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hmdb.ca [hmdb.ca]
- 13. Isoleucine Plays an Important Role for Maintaining Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycine supplementation extends lifespan of male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Glycine Supplementation on Mitochondrial Function and Protein Degradation in Skeletal Muscle of Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Isoleucyl-Glycine: Physicochemical Properties, Characterization, and Biological Context]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3161093#isoleucyl-glycine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com